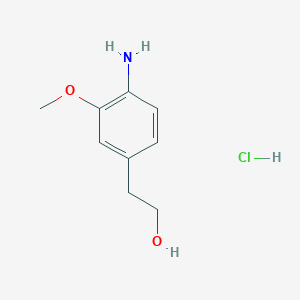
3-(Aminomethyl)-6-methyl-1,2-dihydropyridin-2-one dihydrochloride
Übersicht
Beschreibung
3-(Aminomethyl)-6-methyl-1,2-dihydropyridin-2-one dihydrochloride, also known as MDP-2-one, is a synthetic organic compound that has been widely used in scientific research due to its unique properties. It is an aliphatic heterocyclic compound, which is composed of an aminomethyl group attached to a six-membered ring containing a double bond. MDP-2-one has been studied for its potential applications in various fields, such as drug design, drug delivery, and medical imaging.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
- Aminomethylation of 6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles, similar to 3-(Aminomethyl)-6-methyl-1,2-dihydropyridin-2-one dihydrochloride, results in the formation of pyrido[1,2-a][1,3,5]triazine derivatives, demonstrating its role in synthesizing complex organic structures (Khrustaleva et al., 2014).
Synthesis of Amino and Hydroxymethyl Derivatives
- The chemical's aminomethylation process with secondary amines leads to the formation of hydroxy and bromomethyl derivatives, indicating its utility in generating diverse molecular structures (Smirnov et al., 2005).
Formation of 3-Hydroxy-6-Methylpyridines
- 3-(Aminomethyl)-6-methyl-1,2-dihydropyridin-2-one dihydrochloride can be involved in the synthesis of 3-hydroxy-6-methylpyridines and similar compounds, showcasing its role in creating specific pyridine derivatives (Agababyan et al., 2002).
Electrophilic Fluorination Applications
- The compound can be used in electrophilic fluorination processes to create fluorinated dihydropyridines, highlighting its application in fluorine chemistry (Pikun et al., 2020).
Medicinal Chemistry
- Derivatives of this compound are used in medicinal chemistry, particularly in synthesizing small molecules that adapt to biological targets. This highlights its potential application in drug discovery and pharmaceutical research (Schmid et al., 2006).
Eigenschaften
IUPAC Name |
3-(aminomethyl)-6-methyl-1H-pyridin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c1-5-2-3-6(4-8)7(10)9-5;;/h2-3H,4,8H2,1H3,(H,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDRGVCSWMXVQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-6-methyl-1,2-dihydropyridin-2-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1383272.png)







![5-tert-butyl 2-methyl 4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2,5-dicarboxylate](/img/structure/B1383284.png)
